Scientific Field: Medical Chemistry
Application Summary: The compound 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, which is synthesized from a similar compound, has been studied for its anti-cancer properties.
Methods of Application: The synthesis involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine.
Results: The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines).
Scientific Field: Agrochemical and Pharmaceutical Industries
Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, which share structural similarities with the compound , are used in the agrochemical and pharmaceutical industries.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Scientific Field: Organic Chemistry
Application Summary: The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives is reported.
Application Summary: A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed.
Application Summary: The compound RB7, a derivative of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine, has been found to activate the mitochondrial apoptotic pathway.
Scientific Field: Pharmaceutical Chemistry
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride is a chemical compound characterized by its trifluoromethyl group attached to a biphenyl structure. Its molecular formula is C₁₃H₁₀F₃N·HCl, and it has a molecular weight of approximately 273.68 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a pharmaceutical intermediate, particularly in the development of various therapeutic agents .
These reactions make 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride a versatile building block in organic synthesis .
While specific biological activities of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, they may act as inhibitors or modulators in various biological pathways, potentially influencing processes such as cell signaling or enzyme activity. Preliminary studies suggest that this compound could have implications in proteomics and related fields .
Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride can be achieved through several methods:
Each method varies in complexity and yield, depending on the starting materials and reaction conditions employed .
The primary applications of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride include:
These applications highlight the compound's versatility across different scientific domains .
Interaction studies involving 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride typically focus on its binding affinities with biological targets or other chemical species. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that the compound may interact with proteins involved in cellular signaling pathways, although detailed interaction profiles are still under investigation .
Several compounds share structural similarities with 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride. A comparison is provided below:
Compound Name | Structure Type | Key Features |
---|---|---|
3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine | Biphenyl Amine | Similar trifluoromethyl group; different amine position |
4-(Trifluoromethyl)-aniline | Aniline Derivative | Exhibits different reactivity patterns due to para substitution |
[1,1'-Biphenyl]-4-amine | Biphenyl Amine | Lacks trifluoromethyl group; serves as a baseline for comparison |
The uniqueness of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride lies in its specific trifluoromethyl substitution at the meta position of the biphenyl structure, which may significantly influence its chemical reactivity and biological interactions compared to other similar compounds .
Irritant